(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate
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Overview
Description
(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexyl ring substituted with a tert-butyl group and a piperazine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simple hydrocarbons.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, using tert-butyl halides in the presence of a strong base.
Attachment of the Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions, where the piperazine acts as a nucleophile attacking an electrophilic carbon on the cyclohexyl ring.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group through the reaction of the amine group on the piperazine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace leaving groups attached to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cariprazine: An antipsychotic compound with a similar piperazine structure, used in the treatment of schizophrenia and bipolar disorder.
Aripiprazole: Another antipsychotic with a piperazine moiety, known for its partial agonist activity at dopamine receptors.
Uniqueness
(1,4-Trans)-tert-butyl-4-(piperazin-1-yl)cyclohexyl)carbamate is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of a carbamate group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-(4-piperazin-1-ylcyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-4-6-13(7-5-12)18-10-8-16-9-11-18/h12-13,16H,4-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUEKPAMUWBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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